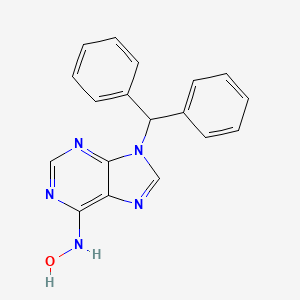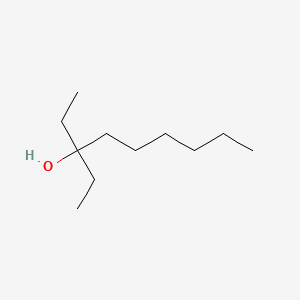
Allyl 3-(acetoxy)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-(acetoxy)but-2-enoate: is an organic compound with the molecular formula C9H12O4. It is also known by its IUPAC name, prop-2-enyl 3-acetyloxybut-3-enoate. This compound is characterized by the presence of an allyl group and an acetoxy group attached to a but-2-enoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl 3-(acetoxy)but-2-enoate can be synthesized through various organic reactions. One common method involves the esterification of 3-hydroxybut-2-enoic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Allyl 3-(acetoxy)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups like amines or thiols using reagents like sodium azide (NaN3) or thiourea.
Common Reagents and Conditions:
Oxidation: m-CPBA, PCC
Reduction: LiAlH4, H2/Pd
Substitution: NaN3, thiourea
Major Products Formed:
Oxidation: Epoxides, aldehydes
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl 3-(acetoxy)but-2-enoate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also investigated for its potential antimicrobial and antifungal properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of fragrances and flavoring agents .
Wirkmechanismus
The mechanism of action of Allyl 3-(acetoxy)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release allyl alcohol and 3-hydroxybut-2-enoic acid, which can further participate in various biochemical pathways. The acetoxy group can be cleaved by esterases, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Allyl 3-(acetoxy)but-3-enoate: Similar structure but with a different position of the double bond.
Methyl 3-(acetoxy)but-2-enoate: Similar ester but with a methyl group instead of an allyl group.
Ethyl 3-(acetoxy)but-2-enoate: Similar ester but with an ethyl group instead of an allyl group.
Uniqueness: Allyl 3-(acetoxy)but-2-enoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both an allyl and an acetoxy group allows for diverse chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
85455-70-5 |
|---|---|
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
prop-2-enyl (Z)-3-acetyloxybut-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4,6H,1,5H2,2-3H3/b7-6- |
InChI-Schlüssel |
PGVZCPVTJJYDTC-SREVYHEPSA-N |
Isomerische SMILES |
C/C(=C/C(=O)OCC=C)/OC(=O)C |
Kanonische SMILES |
CC(=CC(=O)OCC=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


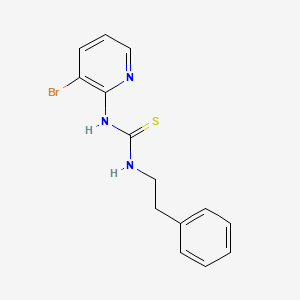

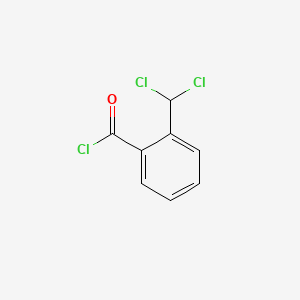
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
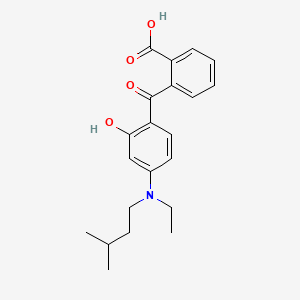
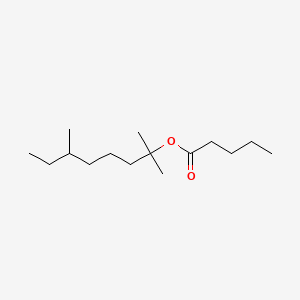
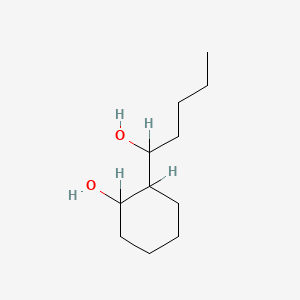
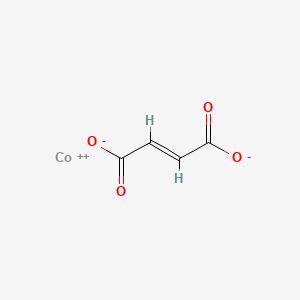
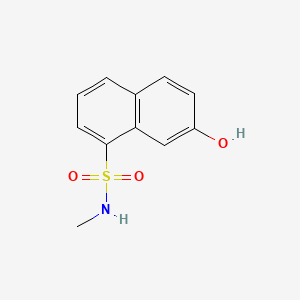


![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)
